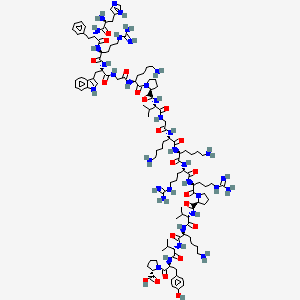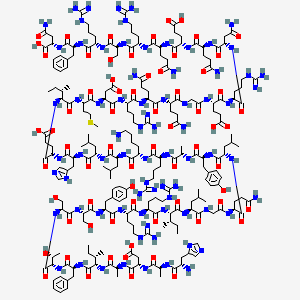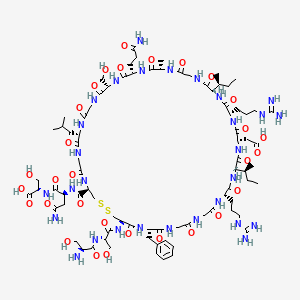![molecular formula C7H3ClINS B1591772 7-Chloro-2-iodothieno[3,2-b]pyridine CAS No. 602303-26-4](/img/structure/B1591772.png)
7-Chloro-2-iodothieno[3,2-b]pyridine
Descripción general
Descripción
7-Chloro-2-iodothieno[3,2-b]pyridine is a chemical compound with the CAS Number: 602303-26-4 . It has a molecular weight of 295.53 and its molecular formula is C7H3ClINS . It is a pyridine derivative and a pharmaceutical intermediate compound .
Molecular Structure Analysis
The InChI code for 7-Chloro-2-iodothieno[3,2-b]pyridine is 1S/C7H3ClINS/c8-4-1-2-10-5-3-6 (9)11-7 (4)5/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
7-Chloro-2-iodothieno[3,2-b]pyridine is a solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Chemistry of Thienopyridines: Thieno[3,2-b]pyridine compounds, including derivatives like 7-Chloro-2-iodothieno[3,2-b]pyridine, have been synthesized and studied for their chemical properties. Electrophilic substitution at certain positions of the thieno[3,2-b]pyridine ring structure yields chloro, bromo, and iodo derivatives. These compounds are characterized using chemical transformations and spectral data, like 1H and 13C NMR (Klemm & Louris, 1984).
Heterocyclic Compounds Synthesis
- Building Blocks for Heterocyclic Compounds: The use of thieno[3,2-b]pyridine derivatives, including those with chloro and iodo substituents, is significant in the synthesis of various heterocyclic compounds. These derivatives serve as versatile building blocks, facilitating the synthesis of other complex molecules, including those with potential biological activities (Figueroa‐Pérez et al., 2006).
Domino Reaction for Derivative Synthesis
- Domino Reaction for Synthesis of Arylthieno Derivatives: A simple and efficient domino reaction for the synthesis of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols and their derivatization into corresponding arylamino, aryloxy, and arylthio derivatives has been developed. This method includes thioalkylation followed by in situ cyclization, demonstrating the versatility of thieno[3,2-b]pyridine derivatives in chemical synthesis (Puvvala et al., 2017).
Kinase Inhibitors Synthesis
- Key Intermediates in Kinase Inhibitors Synthesis: 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitriles, closely related to 7-Chloro-2-iodothieno[3,2-b]pyridine, are key intermediates in the synthesis of various kinase inhibitors. These compounds demonstrate the potential of thieno[3,2-b]pyridine derivatives in medicinal chemistry, particularly in developing treatments targeting kinases (Tumey et al., 2008).
Halogenation and Substitution Reactions
- Halogenation and Substitution Studies: Research on thieno[3,2-b]pyridines, including halogenated derivatives like 7-Chloro-2-iodothieno[3,2-b]pyridine, has focused on halogenation and subsequent substitution reactions. These studies provide insights into the reactivity and potential applications of these compounds in various fields, including organic synthesis and pharmaceutical development (Mongin et al., 1996).
Applications in Molecular Structure Studies
- Molecular Structure and Drug Development: The structural characteristics of thieno[3,2-b]pyridine derivatives are crucial in the development of new drugs, particularly those with bronchodilatory activities. Research in this area emphasizes the importance of these compounds in designing molecules with specific biological activities (Girgis et al., 2016).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
7-chloro-2-iodothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINS/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHAKTKQWPBADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590491 | |
| Record name | 7-Chloro-2-iodothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-iodothieno[3,2-b]pyridine | |
CAS RN |
602303-26-4 | |
| Record name | 7-Chloro-2-iodothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2-iodothieno[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















